1-Methyl-3-n-octylimidazolium Bromide
Overview
Description
1-Methyl-3-n-octylimidazolium Bromide is an ionic liquid with the molecular formula C12H23BrN2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Methyl-3-n-octylimidazolium Bromide primarily targets the antioxidant system of organisms . It has been observed to affect aquatic plants like duckweed (Lemna minor) and goldfish at different developmental stages . The compound interacts with the photosynthetic pigment contents , superoxide dismutase , and catalase activities, as well as the total antioxidant capacity level .
Mode of Action
The compound interacts with its targets, leading to significant changes. Exposure to this compound significantly decreases the photosynthetic pigment contents at 21 and 28 days . The activities of superoxide dismutase and catalase, as well as the total antioxidant capacity level, increase at 7 days of exposure and decrease at the termination of exposure .
Biochemical Pathways
The affected biochemical pathways primarily involve the antioxidant system . The compound increases the H2O2 content and peroxidase activity in all treatments during the period of exposure . This suggests that reactive oxygen species (ROS) might be involved in the mechanism of ionic liquid-induced toxicity .
Pharmacokinetics
It’s known that the compound has high solubility , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include a marked increase of malondialdehyde content in duckweed after 21 to 28 days of exposure . This suggests that the compound may induce oxidant stress and lipid peroxidation in the hepatopancreas of adult goldfish .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is likely to be released into the environment and particularly into aquatic environments due to its use in industrial and commercial applications . Moreover, most ionic liquids, including this compound, show high solubility and poor biodegradation , which means they can persist in the environment and potentially affect aquatic organisms .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-n-octylimidazolium Bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. Studies have shown that this compound can affect the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions often result in changes in the levels of reactive oxygen species (ROS) and oxidative stress within cells. For instance, exposure to this compound has been observed to increase the activities of these enzymes initially, followed by a decrease over time . This suggests that the compound may induce oxidative stress and lipid peroxidation in cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In aquatic plants like duckweed (Lemna minor), exposure to this compound significantly decreases photosynthetic pigment contents and alters the activities of antioxidant enzymes . In goldfish, it has been shown to damage organs such as the hepatopancreas, intestines, and kidneys, indicating potential target organs for its toxicity . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to oxidative stress and changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For example, the compound has been found to induce changes in the activities of superoxide dismutase, catalase, and glutathione peroxidase in goldfish hepatopancreas . These changes suggest that this compound may induce oxidative stress and lipid peroxidation, leading to cellular damage. Additionally, the compound’s ability to interact with ROS scavengers like dimethyl thiourea indicates its involvement in oxidative stress pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s impact on antioxidant enzyme activities and ROS levels varies with the duration of exposure . For instance, the activities of superoxide dismutase and catalase increase initially but decrease after prolonged exposure . Similarly, the levels of malondialdehyde, a marker of lipid peroxidation, increase significantly after extended exposure . These findings suggest that the compound’s effects on cellular function may evolve over time, with potential long-term consequences.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In goldfish, higher doses of the compound have been associated with increased toxicity and oxidative stress . The juvenile and larva stages of goldfish are more sensitive to the compound’s toxicity compared to adult fish . Additionally, histological observations have revealed that acute exposure to high doses of this compound can cause significant damage to the hepatopancreas, intestines, and kidneys . These findings highlight the importance of dosage considerations when evaluating the compound’s effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which play key roles in mitigating oxidative damage . By influencing the activities of these enzymes, this compound can alter metabolic flux and metabolite levels within cells. Additionally, the compound’s impact on ROS levels suggests its involvement in redox signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, potentially affecting its localization and accumulation within cells . Studies have shown that this compound can be transported across cell membranes and distributed to various organelles, where it may exert its effects .
Subcellular Localization
This compound’s subcellular localization is critical to its activity and function. The compound has been observed to localize in specific cellular compartments, such as the hepatopancreas in goldfish . This localization may be influenced by targeting signals or post-translational modifications that direct the compound to particular organelles. Additionally, the compound’s interactions with ROS and antioxidant enzymes suggest its involvement in subcellular processes related to oxidative stress and redox regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-n-octylimidazolium Bromide can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylimidazole with 1-bromooctane. The reaction is typically carried out in an inert atmosphere to prevent moisture interference, and the product is purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-n-octylimidazolium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products:
Scientific Research Applications
1-Methyl-3-n-octylimidazolium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and stability.
Comparison with Similar Compounds
- 1-Methyl-3-octylimidazolium Chloride
- 1-Hexyl-3-methylimidazolium Bromide
- 1-Hexyl-3-methylimidazolium Chloride
Comparison: 1-Methyl-3-n-octylimidazolium Bromide is unique due to its specific alkyl chain length and bromide anion, which confer distinct solubility and reactivity properties. Compared to its chloride counterpart, it has different solubility profiles and ionic conductivities, making it suitable for specific applications .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSXZLUUCVGQM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61545-99-1 | |
Record name | 1-Methyl-3-n-octylimidazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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